molecular formula C16H14N2O5 B5887282 METHYL 4-(4-METHYL-3-NITROBENZAMIDO)BENZOATE

METHYL 4-(4-METHYL-3-NITROBENZAMIDO)BENZOATE

Cat. No.: B5887282
M. Wt: 314.29 g/mol
InChI Key: NNLGAQFWMBZVHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(4-methyl-3-nitrobenzamido)benzoate is an organic compound with a complex structure that includes both nitro and amido functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(4-methyl-3-nitrobenzamido)benzoate typically involves the reaction of 4-nitrobenzoyl chloride with 4-methyl-3-nitroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-methyl-3-nitrobenzamido)benzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amido group can participate in nucleophilic substitution reactions, where the amide bond is broken and replaced with other functional groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products

    Reduction: The major product is the corresponding amine derivative.

    Substitution: The products vary depending on the nucleophile used but generally result in the replacement of the amido group with the nucleophile.

Scientific Research Applications

Methyl 4-(4-methyl-3-nitrobenzamido)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action for methyl 4-(4-methyl-3-nitrobenzamido)benzoate is not well-defined, but it is believed to interact with molecular targets through its nitro and amido functional groups. These interactions can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(benzylamino)-3-nitrobenzoate
  • Ethyl 4-(4-nitrobenzamido)-3-(N-methyl-4-nitrobenzamido)benzoate

Properties

IUPAC Name

methyl 4-[(4-methyl-3-nitrobenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5/c1-10-3-4-12(9-14(10)18(21)22)15(19)17-13-7-5-11(6-8-13)16(20)23-2/h3-9H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNLGAQFWMBZVHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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